
1-Chloro-2-(iodomethyl)benzene
Overview
Description
1-Chloro-2-(iodomethyl)benzene is an organic compound with the molecular formula C7H6ClI It is a derivative of benzene, where a chlorine atom and an iodomethyl group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chlorotoluene. The process typically includes the following steps:
Halogenation: 2-Chlorotoluene is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodomethyl group.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(iodomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form 1-chloro-2-(formylmethyl)benzene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodomethyl group can yield 1-chloro-2-(methyl)benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: 1-Chloro-2-(formylmethyl)benzene.
Reduction: 1-Chloro-2-(methyl)benzene.
Scientific Research Applications
Safety and Hazards
1-Chloro-2-(iodomethyl)benzene is associated with several hazard warnings :
- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye damage.
- May cause respiratory irritation.
GHS Classification:
- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)
- Eye Damage (Category 1)
- Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
Potential Applications
While specific applications of this compound are not detailed in the provided search results, its chemical structure suggests potential uses in organic synthesis. It is an intermediate in producing pharmaceutical and agrochemical products. Given its reactive functional groups, it can be employed in substitution, oxidation, and reduction reactions to synthesize various derivatives.
Synthesis of 1-Chloro-2-(dichloromethyl)benzene
1-Chloro-2-(dichloromethyl)benzene can be synthesized through the chlorination of 2-chlorotoluene, using chlorine gas in the presence of a catalyst such as ferric chloride () under controlled conditions. The reaction proceeds as follows:
Additional Information
- 1-Chloro-2-(chloromethyl)benzene: Used in the synthesis of ticlopidine .
- 1-(Chloromethyl)-4-Nitro-Benzene: May cause skin allergy .
- o-Chlorobenzyl chloride: Also known as 1-Chloro-2-(dichloromethyl)benzene, is a chlorinated aromatic compound that has been the subject of various toxicological studies.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.
Comparison with Similar Compounds
- 1-Chloro-2-(bromomethyl)benzene
- 1-Chloro-2-(fluoromethyl)benzene
- 1-Chloro-2-(methyl)benzene
Comparison: 1-Chloro-2-(iodomethyl)benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, fluoro, and methyl counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions. This uniqueness allows for specific applications in synthetic chemistry where other halogenated derivatives may not be as effective.
Biological Activity
1-Chloro-2-(iodomethyl)benzene, with the molecular formula C7H6ClI, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom and an iodomethyl group. The presence of these halogens significantly influences its reactivity and biological interactions. The compound is classified as an aryl halide, which is known for participating in various nucleophilic and electrophilic reactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. Research indicates that it can undergo nucleophilic substitution reactions, where the iodomethyl group can be replaced by nucleophiles such as amines or hydroxides. This property is essential for its potential applications in drug development and as a precursor for biologically active compounds .
Cytotoxicity Studies
Cytotoxicity assays have been performed on similar halogenated compounds to assess their potential as anticancer agents. These studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . Although direct data on this compound is scarce, its structural analogs suggest a similar potential.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Halogenation Reactions : The introduction of chlorine and iodomethyl groups can be performed via electrophilic aromatic substitution.
- Nucleophilic Substitution : Utilizing precursors like iodomethane in the presence of chlorobenzene under specific conditions can yield the desired product.
These methods highlight the compound's versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals and specialty chemicals .
Case Studies and Research Findings
Several studies have explored the broader implications of halogenated benzene derivatives:
- Study on Anticancer Activity : Research involving similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with iodomethyl substitutions have been noted for their ability to enhance the efficacy of existing chemotherapeutic agents by acting synergistically .
- Interactions with Biological Targets : Investigations into how these compounds interact with proteins involved in cancer progression have provided insights into their mechanism of action. For example, studies have indicated that certain halogenated compounds can inhibit key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells .
Data Table: Comparison of Halogenated Compounds
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
This compound | C7H6ClI | Potential anticancer properties; antimicrobial activity |
1-Bromo-4-chlorobenzene | C7H5BrCl | Antimicrobial; used as an intermediate |
1-Iodo-4-chlorobenzene | C7H5ICl | Anticancer; effective against bacterial infections |
1-Bromo-3-(iodomethyl)benzene | C8H8BrI | Cytotoxic effects observed; potential drug candidate |
Properties
IUPAC Name |
1-chloro-2-(iodomethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFYZMYRPRRND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CI)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90523319 | |
Record name | 1-Chloro-2-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70450-40-7 | |
Record name | 1-Chloro-2-(iodomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90523319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(iodomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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